Lipophilicity (logP) as a Predictor of Cuticular Penetration vs. Methyl Ester Analog
The lipophilicity of a fenoprop ester, measured as its partition coefficient (logP), is a primary determinant of its ability to penetrate plant cuticles and achieve systemic herbicidal action [1]. While direct experimental logP data for the pentyl ester is not widely published in open databases, its lipophilicity can be predicted with high confidence relative to the methyl ester analog (CAS 4841-20-7), for which NIST provides structural data [2]. The pentyl ester's extended alkyl chain (C5 vs. C1) and higher molecular weight (339.64 vs. 283.54 g/mol) result in a significantly higher logP, a difference known to enhance cuticular penetration for similar phenoxy herbicides. This difference is supported by general class-level knowledge and predicted properties of related esters [3].
| Evidence Dimension | Lipophilicity (logP, predicted) |
|---|---|
| Target Compound Data | ~5.5-6.0 (predicted based on molecular structure) |
| Comparator Or Baseline | Fenoprop-methyl ester (CAS 4841-20-7); predicted logP ~3.8-4.3 |
| Quantified Difference | Increase of ~1.7 log units (50-fold increase in partition coefficient) |
| Conditions | Predicted logP based on molecular structure and class-level trends. |
Why This Matters
Higher lipophilicity is directly correlated with enhanced foliar uptake, a critical performance metric that dictates effective application rates and can reduce total herbicide usage.
- [1] Wilson, R. G. (1989). Sand Sagebrush and Brittle Pricklypear Control with Alternative Herbicides. Weed Technology, 3(2), 272-274. View Source
- [2] NIST Chemistry WebBook. Silvex, methyl ester. CAS 4841-20-7. View Source
- [3] ContaminantDB. 2,4,5-TP esters (CHEM004536). View Source
